5-phenethyl-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic compound with the molecular formula C10H12N4. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of phenethylamine with 1,2,4-triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-phenethyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound’s triazole moiety is known to bind to active sites of enzymes, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-1,2,4-triazol-3-amine: A similar compound with a phenyl group instead of a phenethyl group.
3-Nitro-1,2,4-triazol-5-one: Another triazole derivative with different substituents and properties
Uniqueness
5-Phenethyl-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
nitric acid;5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.HNO3/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8;2-1(3)4/h1-5H,6-7H2,(H3,11,12,13,14);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRQWVCUHCCOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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